molecular formula C15H19NO3 B11523996 (3Z)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)butan-2-one

(3Z)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)butan-2-one

Cat. No.: B11523996
M. Wt: 261.32 g/mol
InChI Key: BGHVQWDATLYPQS-DHDCSXOGSA-N
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Description

3-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups and a butan-2-one moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

3-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1Z)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, leading to altered cellular functions.

    Signal Transduction: Affecting signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with similar biological activities.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methoxy and butan-2-one substitutions.

    6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A hydroxylated derivative with different chemical properties.

Uniqueness

3-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(3Z)-3-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)butan-2-one

InChI

InChI=1S/C15H19NO3/c1-9(10(2)17)15-12-8-14(19-4)13(18-3)7-11(12)5-6-16-15/h7-8,16H,5-6H2,1-4H3/b15-9-

InChI Key

BGHVQWDATLYPQS-DHDCSXOGSA-N

Isomeric SMILES

C/C(=C/1\C2=CC(=C(C=C2CCN1)OC)OC)/C(=O)C

Canonical SMILES

CC(=C1C2=CC(=C(C=C2CCN1)OC)OC)C(=O)C

Origin of Product

United States

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